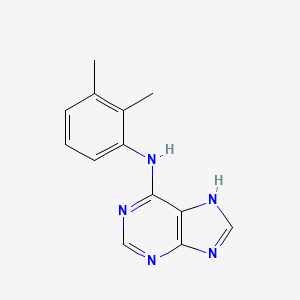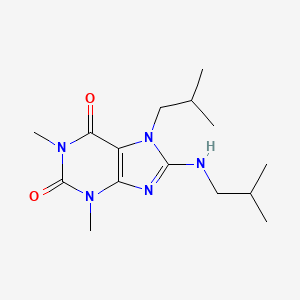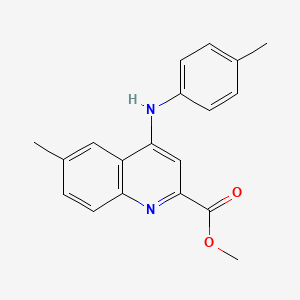
N-cyclopropyl-2,5-dimethyl-N-(2-(thiophen-2-yl)ethyl)furan-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “N-cyclopropyl-2,5-dimethyl-N-(2-(thiophen-2-yl)ethyl)furan-3-carboxamide” includes a furan ring, a thiophene ring, and a carboxamide group. The cyclopropyl group is attached to the nitrogen atom, and the 2,5-positions of the furan ring are substituted with methyl groups.Applications De Recherche Scientifique
Furan-Carboxamide Derivatives as Novel Inhibitors of Influenza
A study reported the synthesis and biological characterization of furan-carboxamide derivatives, highlighting their potential as potent inhibitors of the influenza A H5N1 virus. The research showed that specific structural modifications in these derivatives significantly influenced their anti-influenza activity, with 2,5-dimethyl-substituted heterocyclic moieties (furan or thiophene) playing a crucial role. This finding suggests that furan-carboxamide derivatives could be a new avenue for antiviral drug development (Yu Yongshi et al., 2017).
Transformations under Camps Cyclization Conditions
Research on N-(2-Acylaryl)benzamides and analogous compounds, including N-substituted furan-2-, thiophene-2-, and cyclopropane-carboxamides, demonstrated their transformation under Camps cyclization conditions. This study provides valuable insights into the chemical behavior of these compounds, potentially contributing to synthetic chemistry and the development of new chemical entities (S. S. Mochalov et al., 2016).
Novel Class of Compounds from Acid Derivatives
A novel class of compounds was synthesized starting from acid derivatives, leading to the formation of ethyl 4-oxo-4H-furo[3,2-c]pyran-6-yl carbonate and related compounds. This research highlights the potential for creating new heterocyclic structures with possible applications in pharmaceuticals and materials science (Merve Ergun et al., 2014).
Cyclopropanation of Chromone-2-Carboxylic Esters
The study on the reactions of ethyl 5-hydroxy-4-oxo-8-propyl-4H-[1]benzopyran-2-carboxylate with chloroacetone under basic conditions resulted in products of cyclopropanation of the chromone 2,3-double bond. This research contributes to the understanding of cyclopropanation reactions and their potential applications in synthetic organic chemistry (I. D. Dicker et al., 1984).
Electrocatalytic Oxidation in Organic Synthesis
Research demonstrated the electrocatalytic oxidation of furan-2-carboxylic and related acids in dimethylformamide, yielding specific N-substituted formamide derivatives. This study offers insights into the use of electrocatalytic methods in organic synthesis, potentially leading to more efficient and environmentally friendly synthetic processes (P. A. Konstantinov et al., 1971).
Orientations Futures
The future directions for the study and application of “N-cyclopropyl-2,5-dimethyl-N-(2-(thiophen-2-yl)ethyl)furan-3-carboxamide” and similar compounds could include further exploration of their synthesis methods, chemical reactions, and biological activities. This could lead to the development of new drugs and therapies, as well as advancements in organic chemistry and material science .
Propriétés
IUPAC Name |
N-cyclopropyl-2,5-dimethyl-N-(2-thiophen-2-ylethyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-11-10-15(12(2)19-11)16(18)17(13-5-6-13)8-7-14-4-3-9-20-14/h3-4,9-10,13H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVJYTHWGSDJPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N(CCC2=CC=CS2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2,5-dimethyl-N-(2-(thiophen-2-yl)ethyl)furan-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5H-11a-Azadibenzo[a,f]azulene-1-carboxylic acid, 6,6-dimethyl-12-oxo-4b,6,11,12-tetrahydro-](/img/structure/B2878558.png)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)acrylamide](/img/structure/B2878566.png)
![2-methoxyethyl N-[[3-chloro-4-(4-chlorophenoxy)phenyl]carbamothioyl]carbamate](/img/structure/B2878567.png)






![7-[(2-Fluorophenyl)methyl]-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2878579.png)
![Methyl 4-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]phenyl ether](/img/structure/B2878580.png)
![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2878581.png)